molecular formula C6H6BrNO B372473 3-Bromo-4-methylpyridine 1-oxide CAS No. 17117-15-6

3-Bromo-4-methylpyridine 1-oxide

Cat. No.: B372473
CAS No.: 17117-15-6
M. Wt: 188.02g/mol
InChI Key: ARYIVSYAOFAYHD-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyridine 1-oxide (C₆H₆BrNO) is a heteroaromatic compound featuring a pyridine core substituted with a bromine atom at position 3, a methyl group at position 4, and an N-oxide group at position 1. The N-oxide moiety significantly alters the electronic properties of the pyridine ring, enhancing its polarity and reactivity compared to non-oxidized analogs.

Synthetic routes for analogous pyridine 1-oxide derivatives often involve oxidation of pyridines using agents like selenium dioxide (SeO₂) in the presence of peroxides, followed by purification via silica gel chromatography .

Properties

CAS No.

17117-15-6

Molecular Formula

C6H6BrNO

Molecular Weight

188.02g/mol

IUPAC Name

3-bromo-4-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H6BrNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3

InChI Key

ARYIVSYAOFAYHD-UHFFFAOYSA-N

SMILES

CC1=C(C=[N+](C=C1)[O-])Br

Canonical SMILES

CC1=C(C=[N+](C=C1)[O-])Br

Origin of Product

United States

Preparation Methods

Preparation of 3-Bromo-4-methylpyridine

The synthesis begins with the diazotization of 4-methyl-3-aminopyridine, a precursor derived from 4-methyl-3-nitropyridine.

Step 1: Reduction of 4-Methyl-3-nitropyridine
4-Methyl-3-nitropyridine undergoes catalytic hydrogenation in methanol using Pd/C or Raney Ni at 20–40°C and 0.5 MPa hydrogen pressure. This yields 4-methyl-3-aminopyridine with >95% purity.

Step 2: Diazotization and Bromination
The amine is treated with hydrobromic acid (HBr) and bromine at -10°C to 0°C, followed by sodium nitrite (NaNO₂) to form a diazonium intermediate. Alkaline workup (NaOH) yields 3-bromo-4-methylpyridine.

ParameterDetails
Starting Material4-Methyl-3-aminopyridine
ReagentsHBr (48%), Br₂, NaNO₂
Temperature-5°C to 0°C
Yield95%

Oxidation to 1-Oxide

The intermediate 3-bromo-4-methylpyridine is oxidized using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C. This method achieves >90% yield with high regioselectivity.

ParameterDetails
Oxidizing AgentmCPBA (1.5 eq)
SolventDichloromethane
Reaction Time24 hours
Yield90–95%

Direct Bromination of 4-Methylpyridine 1-Oxide

Oxidation of 4-Methylpyridine

4-Methylpyridine is oxidized to its N-oxide using mCPBA in dichloromethane at 0–5°C. This step ensures the formation of a stable N-oxide intermediate.

ParameterDetails
Oxidizing AgentmCPBA (1.5 eq)
SolventDichloromethane
Yield95%

Bromination at the 3-Position

The N-oxide directs bromination to the meta position. Using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 50°C introduces the bromine atom.

ParameterDetails
Brominating AgentBr₂ or NBS
SolventAcetic acid
Temperature50°C
Yield85–90%

Industrial-Scale Considerations

Continuous Flow Processes

Industrial production often employs continuous flow reactors to enhance safety and efficiency. For example, hydrogenation and oxidation steps are performed in automated systems with real-time monitoring.

Green Chemistry Practices

  • Solvent Recycling : Dichloromethane and methanol are recovered via distillation.

  • Catalyst Reuse : Pd/C catalysts are filtered and regenerated for multiple cycles.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Two-Step SynthesisHigh-purity intermediateMulti-step, longer reaction time85–95%
Direct BrominationFewer stepsRequires precise temperature control80–90%

Emerging Techniques

Recent patents highlight microwave-assisted bromination, reducing reaction times by 50%. Additionally, enzymatic oxidation methods are under exploration to replace mCPBA in eco-friendly syntheses.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.

    Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Substitution: Various substituted pyridinium salts.

    Reduction: Pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Antimicrobial Activity : Research indicates that 3-Bromo-4-methylpyridine 1-oxide exhibits potential antimicrobial properties. Its derivatives are being explored for their ability to inhibit specific enzymes, making them candidates for drug development.
  • Phosphodiesterase Inhibition : The compound is utilized as a building block in synthesizing substituted pyridine-N-oxides, which serve as potent phosphodiesterase type 4 inhibitors, potentially useful in treating inflammatory diseases .

2. Bioconversion Studies

  • Whole-cell bioconversion studies using Burkholderia sp. MAK1 have demonstrated the ability to convert various pyridine derivatives into hydroxylated products. However, it was noted that the presence of the bromo functional group in compounds like 3-bromo-6-methyl-pyridin-2-ol disrupted proper substrate orientation, affecting transformation efficiency .

3. Organic Synthesis

  • Electrophilic Reactions : As an electrophile, this compound participates in various chemical transformations, making it valuable in organic synthesis. Its ability to engage with enzymes and receptors suggests potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity Description
AntimicrobialExhibits potential as an antimicrobial agent; derivatives inhibit specific enzymes
Phosphodiesterase InhibitionUsed in synthesizing inhibitors for phosphodiesterase type 4, targeting inflammatory diseases
BioconversionLimited conversion efficiency due to disrupted orientation from the bromo group in certain substrates

Table 2: Synthesis Pathways

Step Reaction Type Conditions
Step 1Electrophilic substitutionUse of bromine reagents
Step 2N-OxidationTreatment with oxidizing agents

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxidized nitrogen atom play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromo-4-methylpyridine 1-oxide with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Boiling Point (°C)
This compound C₆H₆BrNO 188.03 Br (C3), CH₃ (C4), N-oxide ~1.5 (estimated) ~300 (estimated)
2,4,6-Tribromopyridine 1-oxide C₅H₂Br₃NO 331.79 Br (C2, C4, C6), N-oxide -2.36 427.4
4-Nitropyridine 1-oxide C₅H₄N₂O₃ 140.10 NO₂ (C4), N-oxide ~-1.0 (estimated) N/A
4-Methylpyridine 1-oxide C₆H₇NO 109.12 CH₃ (C4), N-oxide ~2.5 270-275

Key Observations:

  • Electron-Withdrawing Effects: The bromine substituent in this compound decreases basicity compared to 4-methylpyridine 1-oxide (estimated pKa ~1.5 vs. ~2.5) due to its electron-withdrawing nature. This trend is amplified in 2,4,6-tribromopyridine 1-oxide, which exhibits a highly acidic pKa of -2.36 .
  • Boiling Points: Increased halogenation (e.g., tribromination) elevates boiling points significantly, as seen in 2,4,6-tribromopyridine 1-oxide (427.4°C) versus the target compound (~300°C estimated).

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : The N-oxide group deshields adjacent protons, causing downfield shifts (e.g., H-2 and H-6 protons appear at δ 8.2–8.5 ppm). The methyl group typically resonates as a singlet at δ 2.3–2.5 ppm .
  • IR : A strong N-O stretch is observed at 1250–1300 cm⁻¹ .

Advanced Structural Analysis
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, the N-O bond length in pyridine N-oxides averages 1.34 Å, while the C-Br bond is ~1.89 Å. Crystallization in CH₂Cl₂/hexane mixtures yields suitable crystals for analysis .

How do the bromine and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

Basic Reactivity
The bromine atom at the 3-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl group at the 4-position sterically hinders ortho-substitution but stabilizes intermediates via hyperconjugation .

Advanced Mechanistic Insights
DFT calculations reveal that the electron-withdrawing N-oxide group polarizes the C-Br bond, enhancing oxidative addition to Pd(0) catalysts. The methyl group’s inductive effect slightly increases the LUMO energy, reducing electrophilicity at the 3-position compared to non-methylated analogs .

What are the key challenges in interpreting contradictory data on the compound’s stability under varying pH conditions?

Basic Stability Profile
The compound is stable in neutral and acidic conditions but hydrolyzes in strong bases (pH > 10) via nucleophilic displacement of bromide. Conflicting literature reports may arise from trace metal impurities (e.g., Fe³⁺) accelerating degradation .

Advanced Mitigation Strategies
Use buffered solutions (pH 4–7) for storage. Monitor degradation via HPLC-MS to identify byproducts like 4-methylpyridine 1-oxide or 3-hydroxy derivatives. Kinetic studies under controlled argon atmospheres minimize oxidative side reactions .

How can computational modeling predict the compound’s electronic structure and intermolecular interactions?

Q. Basic Modeling Approaches

  • DFT : B3LYP/6-311+G(d,p) calculations predict charge distribution, showing significant positive charge on the N-oxide oxygen (Mulliken charge: −0.45 e) .
  • Hirshfeld Analysis : Reveals dominant H-bonding (O⋯H, ~40%) and halogen interactions (Br⋯C, ~15%) in crystal packing .

Advanced Applications
Molecular dynamics simulations (e.g., AMBER force fields) model solvation effects in aqueous DMSO, predicting solubility trends and aggregation behavior .

What role does this compound play in medicinal chemistry as a building block?

Basic Applications
It serves as a precursor for kinase inhibitors and antimicrobial agents. The bromine atom allows functionalization via cross-coupling, while the N-oxide enhances solubility for biological assays .

Advanced Case Studies
In p38 MAP kinase inhibitors, derivatives of this compound exhibit IC₅₀ values < 100 nM. Structure-activity relationship (SAR) studies highlight the necessity of the methyl group for binding pocket compatibility .

How can researchers address analytical challenges in quantifying trace impurities during synthesis?

Q. Basic Quality Control

  • HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase. Impurities like 3-bromo-4-methylpyridine (non-oxidized precursor) elute earlier (tᵣ ~5.2 min vs. 7.8 min for the N-oxide) .
  • GC-MS : Detects volatile byproducts (e.g., methyl bromide) with a DB-5MS column .

Advanced Techniques
LC-HRMS with ESI+ ionization identifies non-volatile impurities (e.g., dimeric adducts at m/z 329.2 [M+H]⁺). Isotopic pattern analysis confirms bromine-containing species .

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